molecular formula C8H13ClO2 B8384053 1-Chloro-4-carbomethoxy cyclohexane

1-Chloro-4-carbomethoxy cyclohexane

Cat. No.: B8384053
M. Wt: 176.64 g/mol
InChI Key: GFNLBWRMYKRHGZ-UHFFFAOYSA-N
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Description

1-Chloro-4-carbomethoxy cyclohexane is a substituted cyclohexane derivative featuring a chlorine atom at position 1 and a carbomethoxy (COOCH₃) group at position 3. This structure introduces both halogen and ester functionalities, influencing its physical, chemical, and biological properties. While direct references to this compound are absent in the provided evidence, analogous cyclohexane derivatives (e.g., halogenated or ester-containing compounds) offer insights into its behavior. For instance, cyclohexane derivatives with spiro structures and ester groups (e.g., methyl carboxylates in ) demonstrate how substituents modulate electronic and steric effects . Similarly, Chlorocyclohexane (cyclohexyl chloride, C₆H₁₁Cl) provides a baseline for understanding halogenated cyclohexanes .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

methyl 4-chlorocyclohexane-1-carboxylate

InChI

InChI=1S/C8H13ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3

InChI Key

GFNLBWRMYKRHGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical and Structural Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards (Based on SDS)
1-Chloro-4-carbomethoxy cyclohexane* C₈H₁₃ClO₂ ~176.64 Cl, COOCH₃ Likely flammable, irritant (inferred)
Chlorocyclohexane C₆H₁₁Cl 118.60 Cl Flammable, skin/eye irritant
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Br, CH₂Br No specific data
Methyl 3’-acetyloxy-spiro compound () C₁₇H₂₂O₅ 306.35 COOCH₃, acetyloxy Not reported

*Estimated based on substituent contributions.

  • Molecular Weight : The carbomethoxy group increases the molecular weight of this compound compared to Chlorocyclohexane, aligning it closer to brominated analogs like (Bromomethyl)cyclohexane .
  • Polarity: The chlorine (electron-withdrawing) and carbomethoxy (polar ester) groups enhance polarity relative to unsubstituted cyclohexane, likely increasing solubility in polar solvents like methanol or DMF (cf. fluorescence studies in cyclohexane derivatives, ) .

Reactivity and Chemical Behavior

  • Substitution Reactions: Chlorocyclohexane undergoes nucleophilic substitution (e.g., hydrolysis to cyclohexanol) due to its C–Cl bond . The carbomethoxy group in this compound may deactivate the ring toward electrophilic substitution but could direct reactivity to specific positions.
  • Ester Hydrolysis : The carbomethoxy group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This contrasts with halogenated analogs like (Bromomethyl)cyclohexane, where bromine participates in alkylation or elimination reactions .
  • The chlorine and carbomethoxy groups may similarly affect electronic transitions .

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